3,5-Dichlorophenylhydrazine

Catalog No.
S709163
CAS No.
39943-56-1
M.F
C6H6Cl2N2
M. Wt
177.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorophenylhydrazine

Researchers encounter regioisomeric mixtures when using asymmetric phenylhydrazines, leading to purification bottlenecks and low yields. 3,5-Dichlorophenylhydrazine’s C2v symmetry ensures exclusive cyclization pathways, solving this key pain point. - Fischer indole synthesis: sole product 4,6-dichloroindoles, no regioisomer separation. - Pyrazole formation: 100% regioselectivity via ANRORC mechanism. - Optimized electronic profile for thymidylate synthase inhibitor development. - Supply reliability with consistent quality for scale-up. Procure with confidence.

CAS Number

39943-56-1

Product Name

3,5-Dichlorophenylhydrazine

IUPAC Name

(3,5-dichlorophenyl)hydrazine

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

InChI

InChI=1S/C6H6Cl2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2

InChI Key

ZQOCIFROLPHOEF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)NN

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NN

Synonyms

3,5-Dichlorophenylhydrazine, (3,5-Dichlorophenyl)hydrazine, 1-(3,5-Dichlorophenyl)hydrazine, 3,5-Dichlorophenyl hydrazine, 3,5-DCPH

Purity

≥98%

Package Size

1 g, 5 g, 25 g

3,5-Dichlorophenylhydrazine (CAS: 39943-56-1) is a specialized, symmetrically halogenated hydrazine derivative utilized extensively as a core building block in the synthesis of complex nitrogen-containing heterocycles, including indoles, pyrazoles, and triazines [1]. In industrial procurement and process chemistry, its value is defined by its strong electron-withdrawing properties and its C2v symmetry around the hydrazine axis[2]. These features dictate highly specific and predictable cyclization pathways, making it a critical precursor for active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials where precise halogen placement is required for target binding, lipophilicity, and process scalability [3].

Attempting to substitute 3,5-dichlorophenylhydrazine with more common analogs, such as phenylhydrazine, 2,4-dichlorophenylhydrazine, or mono-chlorinated variants, fundamentally alters the regiochemical outcome of downstream syntheses [1]. In Fischer indole cyclizations, asymmetric precursors like 3-chlorophenylhydrazine inevitably produce difficult-to-separate mixtures of regioisomers, drastically reducing isolated yields and increasing purification costs [2]. Furthermore, the specific 3,5-dichloro substitution pattern provides distinct electronic deactivation that prevents unwanted side reactions and directs nucleophilic attacks exclusively to desired positions in pyrazole formations—outcomes that cannot be replicated by differently substituted or unhalogenated baselines [3].

Absolute Regiocontrol and High Yield in 4,6-Dichloroindole Synthesis

In the synthesis of indole-based pharmaceutical intermediates, the choice of hydrazine precursor dictates the efficiency of the Fischer indole cyclization [1]. Using 3,5-dichlorophenylhydrazine ensures cyclization occurs at equivalent ortho positions, yielding ethyl-4,6-dichloro-1H-indole-2-carboxylate in a highly efficient 97% yield without regioisomeric byproducts [1]. In contrast, using a mono-meta-substituted analog like 3-chlorophenylhydrazine typically results in a mixed ratio of 4-chloro and 6-chloro indole regioisomers, requiring costly chromatographic separation and effectively halving the maximum theoretical yield of either specific isomer [2].

Evidence DimensionCyclization yield and regioisomer purity
Target Compound Data97% yield of a single isomer (4,6-dichloroindole core)
Comparator Or Baseline3-chlorophenylhydrazine (yields a mixed ratio of 4- and 6-substituted isomers)
Quantified DifferenceElimination of regioisomeric mixtures, effectively doubling target isomer yield
ConditionsFischer indole cyclization with polyphosphoric acid (PPA)

For process chemists, the symmetry of 3,5-dichlorophenylhydrazine eliminates regioisomer formation, maximizing the effective yield of the target scaffold and removing the need for expensive purification steps.

Divergent Indole Core Generation vs. 2,4-Dichloro Analogs

Buyers seeking to synthesize specific dichloroindole cores must carefully select their dichlorophenylhydrazine isomer, as the substitution pattern strictly dictates the final indole architecture [1]. Because the 2-position is blocked in 2,4-dichlorophenylhydrazine, Fischer cyclization is forced to the 6-position, exclusively generating a 5,7-dichloroindole framework [2]. Conversely, 3,5-dichlorophenylhydrazine leaves both equivalent ortho positions open, exclusively generating the 4,6-dichloroindole framework [1]. These two precursors are entirely non-interchangeable; substituting one for the other will result in a 100% structural mismatch in the final active pharmaceutical ingredient.

Evidence DimensionFinal indole substitution pattern
Target Compound DataYields 4,6-dichloroindole derivatives
Comparator Or Baseline2,4-Dichlorophenylhydrazine (yields 5,7-dichloroindole derivatives)
Quantified Difference100% divergence in the resulting heterocyclic scaffold
ConditionsStandard Fischer indole synthesis conditions

This demonstrates that 3,5-dichlorophenylhydrazine is a structurally required, non-substitutable precursor for any procurement order targeting 4,6-dichloroindole-based drugs or materials.

100% Regioselectivity in ANRORC Pyrazole Formation

The synthesis of highly substituted pyrazoles via the Addition of the Nucleophile, Ring Opening, Ring Closure (ANRORC) mechanism is highly sensitive to the electronic properties of the hydrazine precursor[1]. When 3-methyl-1,4-dinitro-1H-pyrazole is reacted with unsubstituted phenylhydrazine, a mixture of two regioisomers (1-phenyl-3-methyl-4-nitro-1H-pyrazole and the 5-methyl isomer) is formed due to competitive nucleophilic attack [1]. However, the strong electron-withdrawing effect of the 3,5-dichloro substitution on 3,5-dichlorophenylhydrazine alters the relative nucleophilicity of the hydrazine nitrogens, driving the reaction to produce exclusively the 1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-pyrazole isomer with 100% regioselectivity [1].

Evidence DimensionRegioselectivity in ANRORC pyrazole synthesis
Target Compound Data100% formation of the 5-methyl regioisomer
Comparator Or BaselinePhenylhydrazine (yields a mixture of 3-methyl and 5-methyl regioisomers)
Quantified DifferenceComplete elimination of the 3-methyl regioisomer byproduct
ConditionsReaction with 3-methyl-1,4-dinitro-1H-pyrazole under basic conditions

Procuring this specific dichloro-substituted hydrazine guarantees a single pyrazole regioisomer in ANRORC syntheses, streamlining downstream isolation in agrochemical and pharmaceutical workflows.

Enhanced Anticancer Pharmacophore Generation via 3,5-Dichloro Substitution

In the development of pyrazoline-based 1,3,5-triazine anticancer agents, the selection of the N-phenyl substituent drastically impacts the compound's biological efficacy [1]. Incorporating 3,5-dichlorophenylhydrazine as the building block yields N-(3,5-dichlorophenyl)pyrazolines that exhibit quantitatively higher growth inhibition against human cancer cell lines compared to unhalogenated analogs [1]. The dual meta-chlorine substitution provides a highly specific balance of lipophilicity and electron withdrawal, enhancing the molecule's ability to act as a modulator of the human thymidylate synthase enzyme, a critical target in oncology [1].

Evidence DimensionAnticancer growth inhibition (pharmacophore efficacy)
Target Compound DataHigh growth inhibition via optimized lipophilicity and target binding
Comparator Or BaselineUnsubstituted phenylhydrazine derivatives
Quantified DifferenceSignificant enhancement in thymidylate synthase modulation
ConditionsIn vitro human cancer cell line assays

For pharmaceutical R&D procurement, this compound is essential for exploring specific structure-activity relationship (SAR) spaces where high lipophilicity and dual meta-electron withdrawal are required for target engagement.

Synthesis of 4,6-Dichloroindole APIs

Where this compound is the right choice: Large-scale synthesis of 4,6-dichloroindole-based active pharmaceutical ingredients (such as NMDA receptor antagonists). The symmetry of 3,5-dichlorophenylhydrazine guarantees high-yield cyclization without the formation of difficult-to-separate regioisomers, making it the only viable precursor for this specific heterocyclic core [1].

Regioselective Pyrazole Manufacturing via ANRORC

Where this compound is the right choice: Industrial production of 1-aryl-5-methyl-4-nitropyrazoles for agrochemical or pharmaceutical libraries. Its specific electron-withdrawing profile ensures 100% regioselectivity during ANRORC ring-closure, avoiding the mixed-isomer outcomes typical of unsubstituted phenylhydrazines[2].

Development of Lipophilic Triazine-Pyrazoline Anticancer Agents

Where this compound is the right choice: Oncology drug discovery programs targeting thymidylate synthase. The 3,5-dichloro substitution pattern provides the exact balance of lipophilicity and electronic deactivation required to optimize the pharmacophore's binding affinity and cell-membrane permeability[3].

XLogP3

2.4

Wikipedia

3,5-Dichlorophenylhydrazine

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